Methyl 3-amino-5-methylbenzoate
Overview
Description
Methyl 3-amino-5-methylbenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, there are several closely related compounds that have been investigated, which can provide insights into the properties and reactivity of Methyl 3-amino-5-methylbenzoate.
Synthesis Analysis
The synthesis of related compounds often involves esterification reactions or modifications of existing functional groups. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a simple Fischer esterification reaction, which is a one-pot reaction and can be completed within a short time frame . This suggests that a similar approach could potentially be applied to synthesize Methyl 3-amino-5-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction . These compounds often crystallize in monoclinic space groups and exhibit hydrogen bonding interactions that stabilize their crystal structures. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid shows N-H...O and C-H...O type hydrogen bonding interactions . This information can be indicative of the potential hydrogen bonding patterns that Methyl 3-amino-5-methylbenzoate might exhibit.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be inferred from studies on similar compounds. For example, the chlorination of 3-amino-5-hydroxybenzoic acid derivatives has been explored for the synthesis of antibiotic precursors . Such reactions demonstrate the potential for functional group transformations in the benzoic acid scaffold, which could be relevant for the chemical manipulation of Methyl 3-amino-5-methylbenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. Vibrational studies and DFT calculations provide insights into the molecular dynamics and electronic properties of these molecules . For instance, the study of Methyl 2-amino 5-bromobenzoate using DFT methods reveals information about its vibrational wavenumbers, molecular electrostatic potential, and NLO properties . These findings can help predict the behavior of Methyl 3-amino-5-methylbenzoate under different conditions.
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Methyl 3-amino-5-methylbenzoate is used in organic synthesis and characterization. For example, it is involved in the synthesis of 2-amino-3-methylbenzoic acid, a key intermediate in producing chloranthraniliprole, a pesticide (Zheng Jian-hong, 2012). Another application is in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs (Cao Sheng-li, 2004).
Biochemical Studies
This compound plays a role in biochemical research, such as in the study of Bacillus subtilis methyl-accepting chemotaxis proteins, where methylation results in the formation of glutamate 5-methyl ester (J. A. Ahlgren & G. Ordal, 1983).
Molecular Structure and Properties Analysis
The molecular structure and properties of methyl 3-amino-5-methylbenzoate derivatives have been studied extensively. For instance, the crystal and molecular structure of 2-amino-3-methylbenzoic acid, a related compound, has been analyzed using three-dimensional least-squares techniques (G. Brown & R. E. Marsh, 1963).
Environmental Chemistry and Corrosion Studies
In environmental chemistry and corrosion studies, methyl 3-amino-5-methylbenzoate derivatives, like 3-amino-5-methylmercapto-1,2,4-triazole, have been investigated for their corrosion inhibition efficiencies on steel (G. Gece & S. Bilgiç, 2009).
Pharmaceutical and Biological Applications
This chemical is also relevant in pharmaceutical and biological applications. For instance, it's used in the synthesis and anti-tumor activity research of novel 3-amidebenzamide derivatives (B. Li, 2014).
Safety And Hazards
“Methyl 3-amino-5-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRIMLTKIFIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610923 | |
Record name | Methyl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-methylbenzoate | |
CAS RN |
18595-15-8 | |
Record name | Benzoic acid, 3-amino-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18595-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18595-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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